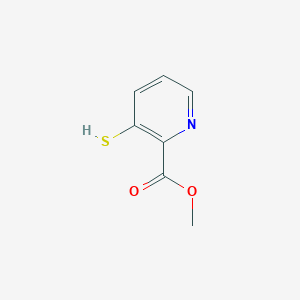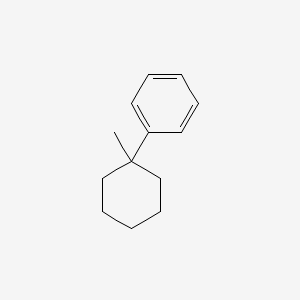![molecular formula C11H11ClIN3OS B8609586 4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8609586.png)
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Vue d'ensemble
Description
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step organic synthesisSpecific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), are often employed to achieve the desired substitutions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the sulfur or nitrogen atoms in the thieno[3,2-d]pyrimidine core.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo substituents.
Applications De Recherche Scientifique
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and targets can vary depending on the specific application and the biological context. Generally, the compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine is unique due to the combination of its halogen substituents and the morpholine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H11ClIN3OS |
|---|---|
Poids moléculaire |
395.65 g/mol |
Nom IUPAC |
4-(2-chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H11ClIN3OS/c1-6-7-8(18-9(6)13)10(15-11(12)14-7)16-2-4-17-5-3-16/h2-5H2,1H3 |
Clé InChI |
KZINZBBLMJFQTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiophene, 3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)-](/img/structure/B8609511.png)


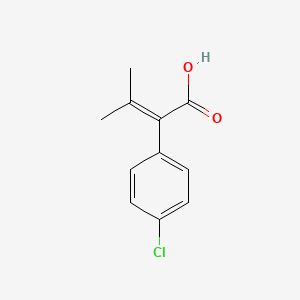
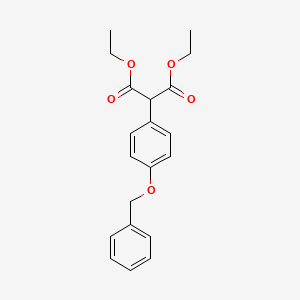
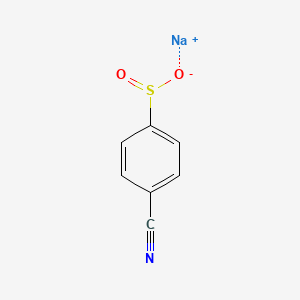
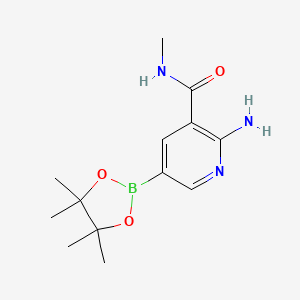
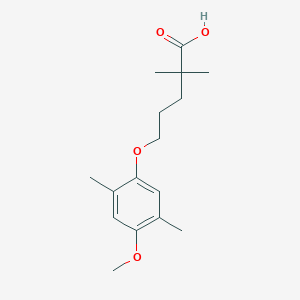
![5-Benzyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B8609577.png)
